1,8-Dichloro-9H-fluoren-9-one
CAS No.: 18458-03-2
Cat. No.: VC21031549
Molecular Formula: C13H6Cl2O
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18458-03-2 |
---|---|
Molecular Formula | C13H6Cl2O |
Molecular Weight | 249.09 g/mol |
IUPAC Name | 1,8-dichlorofluoren-9-one |
Standard InChI | InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
Standard InChI Key | TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Introduction
Chemical Identity and Structural Properties
1,8-Dichloro-9H-fluoren-9-one is an organic compound belonging to the fluorenone family, characterized by a fused ring system that includes a carbonyl group. The compound features chlorine atoms specifically at the 1 and 8 positions, which contribute to its distinctive chemical properties and reactivity patterns. Its structure consists of a fluorene backbone with a ketone functional group at the 9 position and two chlorine atoms at the 1 and 8 positions.
Physical and Chemical Properties
The key identifiers and physicochemical properties of 1,8-Dichloro-9H-fluoren-9-one are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 18458-03-2 |
Molecular Formula | C₁₃H₆Cl₂O |
Molecular Weight | 249.09 g/mol |
IUPAC Name | 1,8-dichlorofluoren-9-one |
Standard InChI | InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
Standard InChIKey | TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
PubChem Compound ID | 12950384 |
The compound's structure, featuring chlorine atoms at positions 1 and 8, gives it distinct characteristics compared to other fluorenone derivatives. The presence of these electron-withdrawing groups affects the electron density distribution across the molecule, influencing its reactivity and physical properties.
Reactivity and Chemical Behavior
The reactivity patterns of 1,8-Dichloro-9H-fluoren-9-one are influenced by both the carbonyl group at the 9-position and the chlorine substituents at the 1 and 8 positions. By examining related chlorinated fluorene compounds, we can infer several aspects of its chemical behavior.
Oxidation-Reduction Properties
Research on halogenated fluorene derivatives indicates that chlorinated compounds typically show lower oxidation rates compared to their bromo and iodo counterparts. In comparative kinetic studies of halogenated fluorenes, the order of oxidation rates has been observed as: Fluorene > Iodo-fluorene > Bromo-fluorene > Chloro-fluorene .
This decreased reactivity toward oxidation can be attributed to the strong electron-withdrawing effects of the chlorine atoms, which reduce electron density at potential oxidation sites. Additionally, the presence of the carbonyl group at the 9-position in 1,8-Dichloro-9H-fluoren-9-one further affects its redox properties compared to the corresponding fluorene derivative.
Substitution Reactions
The chlorine atoms in 1,8-Dichloro-9H-fluoren-9-one may undergo nucleophilic aromatic substitution reactions under appropriate conditions. These reactions could potentially be utilized to introduce various functional groups, creating more complex derivatives with tailored properties for specific applications.
Comparison with Related Compounds
Structural Analogs
Comparing 1,8-Dichloro-9H-fluoren-9-one with other fluorenone derivatives provides valuable insights into structure-property relationships. Table 2 presents a comparison with selected related compounds:
Compound | Structural Differences | Key Property Distinctions |
---|---|---|
Fluorenone | No substituents | Higher oxidation rate, different electronic properties |
1,8-Dinitrofluoren-9-one | Nitro groups instead of chlorine | Different electronic effects, potentially higher reactivity |
2,7-Dichlorofluorene | Chlorine at different positions, no carbonyl | Different reactivity pattern, not a ketone |
1,8-Dichloro-9-(dimethoxymethyl)-9H-fluorene | Additional dimethoxymethyl group at 9-position | Different functional group at 9-position |
The comparison highlights how the specific positioning of substituents and the nature of functional groups significantly impact the chemical and physical properties of these compounds .
Electronic Effects
The chlorine atoms at positions 1 and 8 in 1,8-Dichloro-9H-fluoren-9-one create unique electronic effects that distinguish it from other halogenated fluorenone derivatives. These effects include:
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Electron-withdrawing influence on the aromatic system
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Modified reactivity at the carbonyl carbon
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Altered electrophilicity of the aromatic rings
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Potential for halogen bonding interactions
These electronic properties can be strategically utilized in designing chemical transformations or in developing materials with specific electronic characteristics .
Historical and Research Context
The study of fluorenone derivatives has a rich history dating back to the early 20th century. Historical literature on 1,8-Dichloro-9H-fluoren-9-one includes early studies published in the Journal of the American Chemical Society in 1933 by Huntress and Cliff, indicating the long-standing interest in this class of compounds.
Research Developments
Recent research on fluorenone derivatives has focused on exploring their potential in various applications:
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Pharmacological studies investigating their biological activities and therapeutic potential
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Materials science research examining their optical and electronic properties
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Synthetic methodology development for the efficient preparation of functionalized fluorenones
The ongoing research interest in fluorenone derivatives suggests that compounds like 1,8-Dichloro-9H-fluoren-9-one continue to be relevant in contemporary chemical research .
Analytical Methods and Characterization
The characterization of 1,8-Dichloro-9H-fluoren-9-one typically employs various analytical techniques to confirm its structure and purity. These techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy to identify functional groups, particularly the carbonyl group
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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X-ray crystallography for definitive structural confirmation
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Chromatographic methods for purity assessment
These analytical approaches provide comprehensive data for the unambiguous identification and characterization of 1,8-Dichloro-9H-fluoren-9-one in research and development contexts.
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